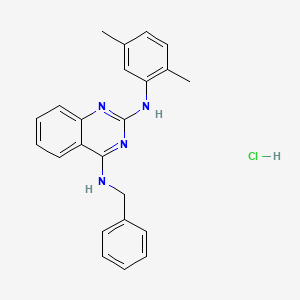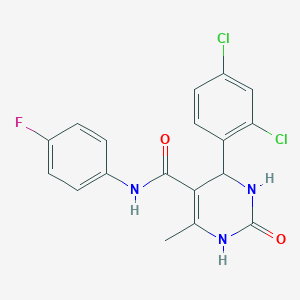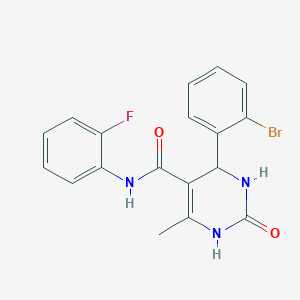
N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, refractive index, and spectral properties .Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been studied for its potential applications in various scientific research fields. In particular, this compound has been identified as a potential antioxidant, anti-inflammatory, and anticancer agent. In addition, this compound has also been studied for its effects on metabolic disorders, cardiovascular diseases, diabetes, and obesity.
Wirkmechanismus
The exact mechanism of action of N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is not yet fully understood. However, it is believed that the antioxidant, anti-inflammatory, and anticancer effects of this compound are due to its ability to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS). This compound is also believed to modulate the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to have antioxidant, anti-inflammatory, and anticancer properties. In addition, this compound has been shown to modulate the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins. Moreover, this compound has been shown to have beneficial effects on metabolic disorders, cardiovascular diseases, diabetes, and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several advantages for use in laboratory experiments. In particular, this compound is a relatively stable compound and can be synthesized in a variety of ways. Additionally, this compound is relatively inexpensive and can be easily purified by recrystallization or chromatography. However, this compound has some limitations for use in laboratory experiments. In particular, the exact mechanism of action of this compound is still not fully understood and further research is needed to elucidate this.
Zukünftige Richtungen
The potential applications of N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide in various scientific research fields are still being explored. In particular, further research is needed to elucidate the exact mechanism of action of this compound and to develop novel methods for its synthesis. Additionally, further research is needed to explore the effects of this compound on metabolic disorders, cardiovascular diseases, diabetes, and obesity. Finally, further research is needed to identify and develop novel applications of this compound in the fields of medicine and biotechnology.
Synthesemethoden
N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be synthesized by a variety of methods, including the reaction of 3-methylphenyl sulfonyl chloride and 2-aminoanthracene in aqueous solution. The reaction is conducted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures. The resulting this compound can then be purified by recrystallization or chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-13-5-4-6-14(11-13)22-27(25,26)15-9-10-18-19(12-15)21(24)17-8-3-2-7-16(17)20(18)23/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHGTQNKBSONKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B6482192.png)
![1-(2H-1,3-benzodioxol-5-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B6482203.png)

![1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride](/img/structure/B6482221.png)
![3-(2-{4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride](/img/structure/B6482223.png)


![ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B6482236.png)
![2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B6482244.png)

![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482272.png)
![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B6482277.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B6482281.png)